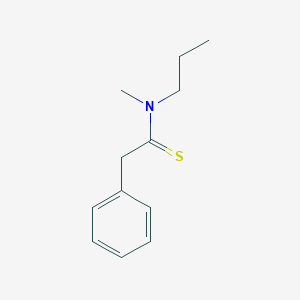

N-Methyl-2-phenyl-N-propylethanethioamide

Description

Properties

Molecular Formula |

C12H17NS |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N-methyl-2-phenyl-N-propylethanethioamide |

InChI |

InChI=1S/C12H17NS/c1-3-9-13(2)12(14)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |

InChI Key |

PGUMCMVQVUJAQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)C(=S)CC1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

N-Methyl-2-phenyl-N-propylethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound falls under the category of thioamide compounds, characterized by the presence of a sulfur atom bonded to a carbon atom in the amide functional group. Its systematic name reflects its structure, which includes a methyl group, a phenyl ring, and a propyl chain. The synthesis of this compound typically involves the reaction of N-methyl-2-phenylpropan-1-amine with ethanethioamide under controlled conditions, yielding a product that can be characterized using spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that thioamide derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The biological activity is often correlated with the presence of specific functional groups that enhance lipophilicity and cell penetration capabilities .

Table 1: Antimicrobial Activity of Thioamide Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 500 µg/mL |

| Escherichia coli | 500 µg/mL | |

| Pseudomonas aeruginosa | 1000 µg/mL |

Anticancer Activity

In addition to antimicrobial properties, thioamides have been investigated for their anticancer potential. For example, certain derivatives have shown promising results in inhibiting the proliferation of cancer cell lines. A study highlighted the apoptotic effects induced by thioamide compounds on A549 lung cancer cells, where treated cells exhibited morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation .

Table 2: Anticancer Activity Observations

| Compound Name | Cell Line | Observed Effects |

|---|---|---|

| This compound | A549 (lung cancer) | Induced apoptosis; membrane blebbing |

| Chromatin condensation |

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thioamide derivatives, including this compound. The results indicated that while high MIC values were observed (up to 1000 µg/mL), sub-inhibitory concentrations were effective in modulating virulence factors in bacterial pathogens. This suggests potential applications in managing infections by targeting bacterial virulence rather than outright killing bacteria .

Study 2: Anticancer Mechanism Exploration

Another significant research effort focused on the mechanism of action of thioamides against cancer cells. The study utilized flow cytometry and microscopy to analyze the effects on cell cycle progression and apoptosis. The findings revealed that treatment with this compound resulted in G0/G1 phase arrest and increased apoptotic markers in A549 cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thioamides and Related Compounds

- N-Alkyl vs. N-Aryl Groups : The methyl and propyl substituents in the target compound likely enhance lipophilicity compared to aromatic N-substituents (e.g., thioacyl-N-phthalimides), impacting solubility and bioactivity .

- Steric Effects : The bulky propyl group may hinder nucleophilic attacks at the thiocarbonyl group, contrasting with smaller N-substituents in ynamide-mediated thioamides, which exhibit faster reaction kinetics .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-Methyl-2-phenyl-N-propylethanethioamide to achieve high yield and purity?

- Methodological Answer : Multi-step synthetic pathways require precise control of reaction conditions. Key parameters include:

- Temperature : Maintain a narrow range (±2°C) to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often preferred for thiourea derivatives to enhance solubility .

- Reaction time : Monitor via HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and avoid over-alkylation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing structural and purity attributes of this compound?

- Methodological Answer :

- HPLC : Quantify purity using a reversed-phase column (e.g., 70:30 acetonitrile/water mobile phase, UV detection at 254 nm) .

- NMR : ¹H and ¹³C NMR in deuterated DMSO confirm substitution patterns (e.g., methyl and propyl group integration) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 250.15) .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store aliquots at -20°C, 4°C, and 25°C for 30 days.

- Analyze degradation via HPLC every 7 days.

- Monitor for thioamide hydrolysis (retention time shifts) or oxidation (new peaks at lower Rf in TLC) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states and calculate activation energies for methyl/propyl group substitutions.

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMSO) to predict reaction pathways and byproduct formation .

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thioamide derivatives?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, IC50 discrepancies may arise from differences in ATP concentrations in kinase inhibition assays .

- Control experiments : Include reference compounds (e.g., alachlor analogs from pesticide studies) to calibrate bioactivity measurements .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to standardize EC50 calculations across datasets .

Q. How to design a structure-activity relationship (SAR) study for this compound’s potential pharmacological applications?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., phenyl ring halogenation, propyl chain elongation) using methods from thiourea derivative protocols .

- Activity profiling : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) with standardized protocols (pH 7.4, 37°C, 1 hr incubation) .

- Data table example :

| Analog | Substituent | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 1 | -Cl (para) | 0.45 | 12.3 |

| 2 | -OCH3 | 1.78 | 3.8 |

Q. What experimental controls are essential for validating the compound’s role in catalytic mechanisms?

- Methodological Answer :

- Blank reactions : Exclude the compound to confirm its catalytic necessity.

- Isotopic labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer steps in NMR .

- Kinetic isotope effects : Compare reaction rates with/without deuterated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.